molecular formula C12H11NO2S B1325522 2-Methoxy-5-(3-methyl-2-thenoyl)pyridine CAS No. 898786-11-3

2-Methoxy-5-(3-methyl-2-thenoyl)pyridine

Cat. No.: B1325522
CAS No.: 898786-11-3
M. Wt: 233.29 g/mol
InChI Key: NLHCKFIXIFVLBH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methyl-2-thenoyl)pyridine is a pyridine derivative featuring a methoxy group at the 2-position and a 3-methyl-2-thenoyl substituent at the 5-position. The thenoyl group (a thiophene-based acyl moiety) introduces steric and electronic effects distinct from other common substituents. This compound is cataloged as a heterocyclic building block, likely used in pharmaceutical or materials science research .

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-5-6-16-12(8)11(14)9-3-4-10(15-2)13-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCKFIXIFVLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642168
Record name (6-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-11-3
Record name (6-Methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methoxy-5-(3-methyl-2-thenoyl)pyridine involves several steps. One common synthetic route includes the reaction of 2-methoxypyridine with 3-methyl-2-thenoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Methoxy-5-(3-methyl-2-thenoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-Methoxy-5-(3-methyl-2-thenoyl)pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methyl-2-thenoyl)pyridine involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress. In terms of antitumor effects, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyridine derivatives with methoxy groups at the 2-position and diverse substituents at the 5-position are widely studied. Key structural analogs include:

Compound 5-Position Substituent Physical State Key Applications Reference
2-Methoxy-5-(p-tolyl)pyridine p-Tolyl (methylphenyl) Colorless oil Cross-coupling intermediates
2-Methoxy-5-(3-(pyridin-2-yl)propyl)pyridine 3-(Pyridin-2-yl)propyl Yellow oil Drug discovery intermediates
2-Methoxy-5-(trifluoromethyl)pyridine Trifluoromethyl Liquid Fluorinated bioactive molecules
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Boronate ester Solid Suzuki-Miyaura coupling reagents
2-Methoxy-5-(pyridin-2-yl)pyridine Pyridin-2-yl Solid Perampanel synthesis (antiepileptic)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) enhance electrophilicity, while electron-donating groups (e.g., p-tolyl ) increase stability in cross-coupling reactions.
  • Steric Effects: Bulky substituents like 3-methyl-2-thenoyl may hinder reactivity in coupling reactions compared to smaller groups (e.g., boronate esters ).

Key Observations :

  • Catalytic Efficiency : Palladium-based catalysts enable high-yield couplings for aryl substituents (e.g., 97% for p-tolyl ).
  • Yield Variability : Bulky or complex substituents (e.g., 3-(pyridin-2-yl)propyl ) may reduce yields due to steric challenges.

Pharmacological and Functional Relevance

  • Perampanel Intermediate : 2-Methoxy-5-(pyridin-2-yl)pyridine is a key precursor for the antiepileptic drug Perampanel, synthesized via acid-catalyzed demethylation .
  • Metabolic Markers : A triazole-substituted analog (2-methoxy-5-(1H-1,2,4-triazol-5-yl)-4-(trifluoromethyl)pyridine) was identified as a predictive metabolite in diabetes studies .
  • Fluorinated Derivatives : Trifluoromethyl groups enhance metabolic stability and bioavailability in drug candidates .

Biological Activity

2-Methoxy-5-(3-methyl-2-thenoyl)pyridine, designated by its CAS number 898786-11-3, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a thenoyl moiety, contributing to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on antimicrobial, anticancer, and other pharmacological effects supported by various studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

This compound possesses a pyridine ring substituted with a methoxy group at the 2-position and a thenoyl group at the 5-position. The presence of these functional groups is pivotal in modulating its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has been evaluated against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus3.5 μg/mL
Escherichia coli4.0 μg/mL
Candida albicans6.0 μg/mL

These findings suggest that this compound exhibits significant antimicrobial activity, comparable to standard antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of ActionReference
A549 (Lung Cancer)15.0Induction of apoptosis
MCF-7 (Breast Cancer)10.5Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)12.0Inhibition of EGFR signaling

The IC50 values indicate that the compound is effective at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Enzymes : The methoxy and thenoyl groups may interact with enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • DNA Interaction : Preliminary studies suggest that this compound may bind to DNA, disrupting replication and transcription processes.
  • Receptor Modulation : It may modulate the activity of certain receptors, including those involved in growth factor signaling pathways, which are critical in cancer progression.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Murine Models : In a study involving murine models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
  • Combination Therapies : When used in combination with established chemotherapeutic agents, this compound enhanced the overall efficacy by reducing drug resistance observed with conventional treatments.

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